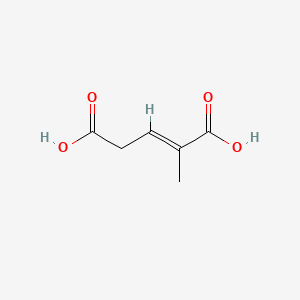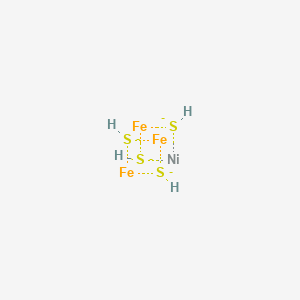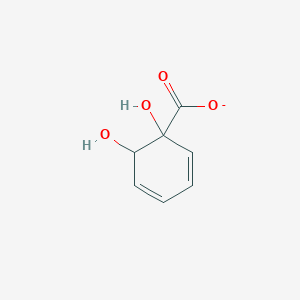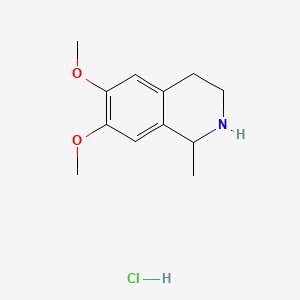
(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene is a type of polymer that consists of two or more different monomers polymerized together. This results in a material that combines the properties of its constituent monomers, often leading to enhanced performance characteristics compared to homopolymers. Copolymers can exhibit a wide range of physical and chemical properties, making them highly versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copolymer mms typically involves free radical polymerization, anionic polymerization, or coordination polymerization. The choice of method depends on the desired properties of the final product. For instance, free radical polymerization is often used for its simplicity and versatility, while anionic polymerization allows for more precise control over the polymer structure.
Free Radical Polymerization: This method involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile to generate free radicals that initiate the polymerization process. The reaction is typically carried out in a solvent like toluene or benzene at temperatures ranging from 60°C to 100°C.
Anionic Polymerization: This method uses anionic initiators like butyllithium to polymerize monomers in a highly controlled manner. The reaction is usually conducted in a polar solvent such as tetrahydrofuran at low temperatures, often below 0°C.
Coordination Polymerization: This method employs transition metal catalysts, such as titanium chloride and aluminum alkyls, to polymerize monomers. The reaction conditions vary widely but often involve moderate temperatures and pressures.
Industrial Production Methods
Industrial production of copolymer mms often utilizes bulk polymerization, solution polymerization, or emulsion polymerization techniques. Bulk polymerization is straightforward but can lead to issues with heat dissipation. Solution polymerization offers better control over the reaction but requires solvent recovery systems. Emulsion polymerization is widely used for producing high-molecular-weight copolymers with excellent control over particle size.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Chlorine gas in the presence of a catalyst at elevated temperatures.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Scientific Research Applications
(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene has a wide range of applications in scientific research:
Chemistry: Used as a matrix for the immobilization of catalysts, enhancing reaction rates and selectivity.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release drug delivery systems, improving the efficacy and safety of pharmaceuticals.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants, offering improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of copolymer mms involves its ability to form stable complexes with various molecules, enhancing their stability and reactivity. The molecular targets and pathways involved depend on the specific application. For instance, in drug delivery, copolymer mms can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release.
Comparison with Similar Compounds
(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene can be compared with other similar compounds such as:
Polyethylene-co-vinyl acetate: Known for its flexibility and toughness, used in packaging and medical devices.
Styrene-butadiene rubber: Offers excellent abrasion resistance and elasticity, commonly used in tires and footwear.
Acrylonitrile-butadiene-styrene: Provides high impact resistance and strength, widely used in automotive and electronic components.
Uniqueness
This compound stands out due to its customizable properties, allowing for precise control over its physical and chemical characteristics. This makes it highly versatile and suitable for a wide range of applications, from industrial manufacturing to advanced biomedical research.
Properties
CAS No. |
65290-33-7 |
|---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C4H4O4.C4H6O2/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;1-3(2)4(5)6/h2-7H,1H2;1-2H,(H,5,6)(H,7,8);1H2,2H3,(H,5,6)/b;2-1-; |
InChI Key |
JLWNSSARRYMQHJ-FJOGWHKWSA-N |
SMILES |
CC(=C)C(=O)O.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(=C)C(=O)O.C=CC1=CC=CC=C1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=C)C(=O)O.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Synonyms |
copolymer methacrylate, maleate, styrene copolymer MMS methacrylate maleate styrene copolymer methacrylate-maleate-styrene polyanion |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


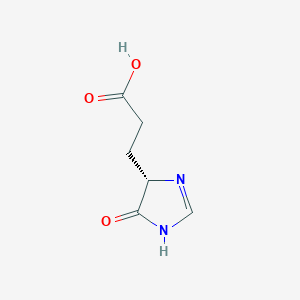
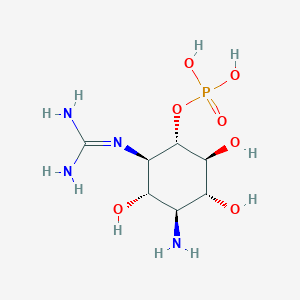
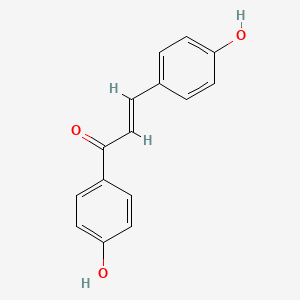
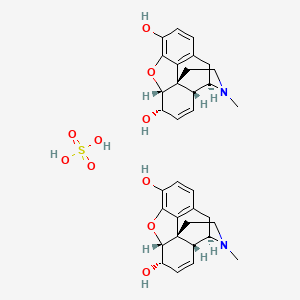
![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)
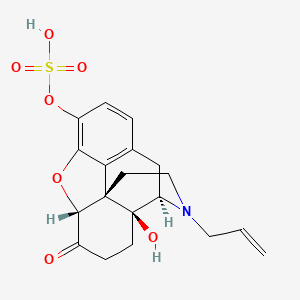

![[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1236530.png)

![1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)
